
N'-hydroxy-2-(3-hydroxypropoxy)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-2-(3-hydroxypropoxy)ethanimidamide is a chemical compound with potential applications in various fields of scientific research. Its structure consists of an ethanimidamide backbone with hydroxy and hydroxypropoxy substituents, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(3-hydroxypropoxy)ethanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(3-hydroxypropoxy)ethanamine with hydroxylamine in the presence of a suitable catalyst. The reaction is carried out under mild conditions, typically at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of N’-hydroxy-2-(3-hydroxypropoxy)ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize efficiency and yield. Purification steps, such as crystallization or chromatography, are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-2-(3-hydroxypropoxy)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: The hydroxy and hydroxypropoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N’-hydroxy-2-(3-hydroxypropoxy)ethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mécanisme D'action
The mechanism of action of N’-hydroxy-2-(3-hydroxypropoxy)ethanimidamide involves its interaction with specific molecular targets. The hydroxy and hydroxypropoxy groups enable the compound to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide
- N’-hydroxy-2-(pyridin-3-yl)ethanimidamide
- N’-hydroxy-2-(2-oxopiperidin-1-yl)ethanimidamide
Uniqueness
N’-hydroxy-2-(3-hydroxypropoxy)ethanimidamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both hydroxy and hydroxypropoxy groups allows for versatile chemical reactivity and potential interactions with a wide range of molecular targets .
Propriétés
Formule moléculaire |
C5H12N2O3 |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
N'-hydroxy-2-(3-hydroxypropoxy)ethanimidamide |
InChI |
InChI=1S/C5H12N2O3/c6-5(7-9)4-10-3-1-2-8/h8-9H,1-4H2,(H2,6,7) |
Clé InChI |
LZKREUDDOVKKGR-UHFFFAOYSA-N |
SMILES isomérique |
C(CO)COC/C(=N/O)/N |
SMILES canonique |
C(CO)COCC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B15298987.png)
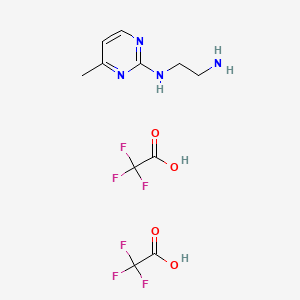

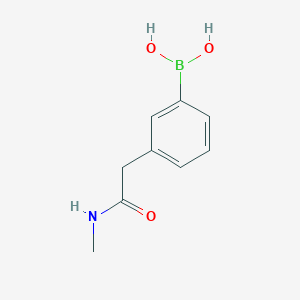



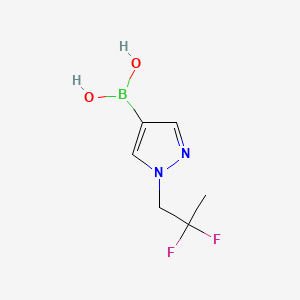


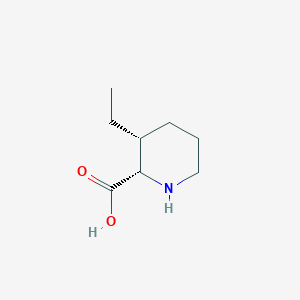
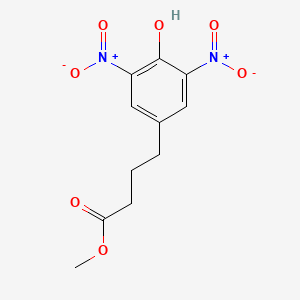
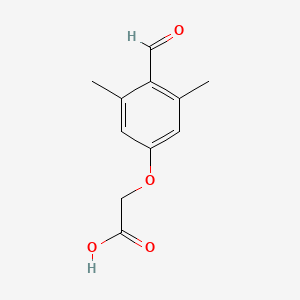
![{3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol](/img/structure/B15299041.png)
